molecular formula C12H10N2OS B11710518 5-(3-Phenylallylidene)-2-thioxoimidazolidin-4-one

5-(3-Phenylallylidene)-2-thioxoimidazolidin-4-one

Cat. No.: B11710518
M. Wt: 230.29 g/mol
InChI Key: LGQKHJZJGVVDAQ-DAAQNPAKSA-N
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Description

5-(3-Phenylallylidene)-2-thioxoimidazolidin-4-one is a heterocyclic compound with the molecular formula C12H10N2OS. This compound is part of the imidazolidinone family, characterized by a five-membered ring containing nitrogen and sulfur atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Phenylallylidene)-2-thioxoimidazolidin-4-one typically involves the condensation of 3-phenylacrolein with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the imidazolidinone ring. The reaction conditions often include refluxing in ethanol or methanol with a catalytic amount of acetic acid .

Industrial Production Methods: This could include using continuous flow reactors to improve yield and reduce reaction time, as well as employing more efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-(3-Phenylallylidene)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-(3-Phenylallylidene)-2-thioxoimidazolidin-4-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Phenylallylidene)-2-thioxoimidazolidin-4-one involves its interaction with various molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. Additionally, the phenylallylidene moiety can interact with hydrophobic pockets in biological macromolecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 5-(3-Phenylallylidene)-2-thioxoimidazolidin-4-one is unique due to the presence of the thioxo group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C12H10N2OS

Molecular Weight

230.29 g/mol

IUPAC Name

(5E)-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C12H10N2OS/c15-11-10(13-12(16)14-11)8-4-7-9-5-2-1-3-6-9/h1-8H,(H2,13,14,15,16)/b7-4+,10-8+

InChI Key

LGQKHJZJGVVDAQ-DAAQNPAKSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C/2\C(=O)NC(=S)N2

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)NC(=S)N2

Origin of Product

United States

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